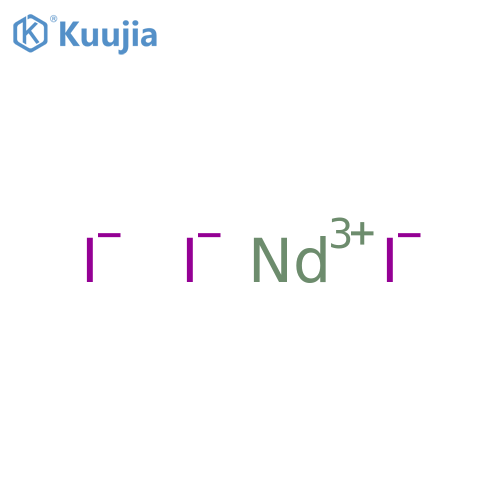Cas no 13813-24-6 (Neodymium iodide)

Neodymium iodide structure
商品名:Neodymium iodide
CAS番号:13813-24-6
MF:I3Nd
メガワット:524.953422546387
MDL:MFCD00016248
CID:180481
Neodymium iodide 化学的及び物理的性質
名前と識別子
-
- Neodymium iodide
- Neodymium iodide (NdI3)
- Neodymium(III) iodide
- neodimium acetate
- neodymium triidode
- neodymium triiodide
- NdI3
- Neodymium(III) triiodide
- Neodymium iodide anhydrous
- neodymiumiodide(ndi3)
- 13813-24-6, MFCD00016248
- Neodymium(III) iodide,99.9%
-
- MDL: MFCD00016248
- インチ: InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3
- InChIKey: DKSXWSAKLYQPQE-UHFFFAOYSA-K
- ほほえんだ: [I-].[I-].[I-].[Nd+3]
計算された属性
- せいみつぶんしりょう: 522.62100
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 99.9%純度、緑色粉末
- 密度みつど: 5.850
- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)
- すいようせい: Soluble in water.
- あんていせい: hygroscopic
- PSA: 0.00000
- LogP: 2.65710
- かんど: Moisture & Light Sensitive
- ようかいせい: 可溶性
Neodymium iodide セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H317,H334,H361
- 警告文: P261,P280,P342+P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 63-42/43
- セキュリティの説明: S22; S36/37; S45
-
危険物標識:

- TSCA:Yes
- リスク用語:R42/43
Neodymium iodide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025737-1g |
Neodymium iodide |
13813-24-6 | 99.9%() | 1g |
¥953 | 2023-09-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119172-1g |
Neodymium iodide |
13813-24-6 | ,,99.9% metals basis | 1g |
¥793.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IR365-1g |
Neodymium(III)iodide,anhydrous(99.9%-Nd) |
13813-24-6 | ,,99.9% metals basis | 1g |
¥839.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-6007-5g |
Neodymium iodide |
13813-24-6 | anhydrous(99.9%-Nd) | 5g |
9276.0CNY | 2021-07-08 | |
| Cooke Chemical | A6193912-1G |
Neodymium iodide , Waterless, powder |
13813-24-6 | 99.9%metalsbasis | 1g |
RMB 615.20 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228821-1 g |
Neodymium(III) iodide, |
13813-24-6 | 1g |
¥827.00 | 2023-07-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150256-1g |
Neodymium iodide |
13813-24-6 | 98% | 1g |
¥718 | 2023-09-10 | |
| abcr | AB119347-5g |
Neodymium(III) iodide, anhydrous, 99.9%; . |
13813-24-6 | 99.9% | 5g |
€292.00 | 2025-02-18 | |
| Aaron | AR003TNH-25g |
NEODYMIUM IODIDE |
13813-24-6 | 98% | 25g |
$1316.00 | 2023-12-16 | |
| A2B Chem LLC | AB77297-25g |
Neodymium(III) iodide |
13813-24-6 | 98 | 25g |
$1586.00 | 2024-04-20 |
Neodymium iodide 関連文献
-
Polly L. Arnold,Jonathan McMaster,Stephen T. Liddle Chem. Commun. 2009 818
-
Eng Liang Lim,Jinxin Yang,Zhanhua Wei Energy Environ. Sci. 2023 16 862
13813-24-6 (Neodymium iodide) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13813-24-6)Neodymium iodide

清らかである:99%/99%
はかる:1g/5g
価格 ($):411.0/1647.0